4-Chloro-3-nitrobenzotrifluoride

Description

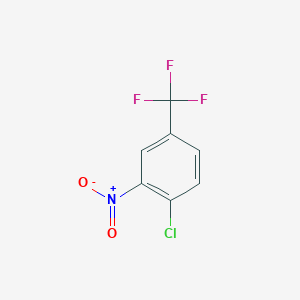

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-2-nitro-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF3NO2/c8-5-2-1-4(7(9,10)11)3-6(5)12(13)14/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZGFQIXRVUHDLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF3NO2 | |

| Record name | 3-NITRO-4-CHLOROBENZOTRIFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4065 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2024799 | |

| Record name | 4-Chloro-3-nitrobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2024799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

3-nitro-4-chlorobenzotrifluoride appears as a colorless to dark-colored liquid. Insoluble in water and denser than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion. Used to make other chemicals., Colorless to dark-colored liquid; [CAMEO] Yellow liquid; | |

| Record name | 3-NITRO-4-CHLOROBENZOTRIFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4065 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Chloro-3-nitrobenzotrifluoride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3288 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

432.7 °F at 760 mmHg (NTP, 1992) | |

| Record name | 3-NITRO-4-CHLOROBENZOTRIFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4065 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Insoluble (NTP, 1992) | |

| Record name | 3-NITRO-4-CHLOROBENZOTRIFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4065 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.542 at 59.9 °F (NTP, 1992) - Denser than water; will sink | |

| Record name | 3-NITRO-4-CHLOROBENZOTRIFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4065 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

121-17-5 | |

| Record name | 3-NITRO-4-CHLOROBENZOTRIFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4065 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Chloro-2-nitro-4-(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121-17-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-3-nitrobenzotrifluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121175 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-CHLORO-3-NITROBENZOTRIFLUORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8760 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-chloro-2-nitro-4-(trifluoromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Chloro-3-nitrobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2024799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-α,α,α-trifluoro-3-nitrotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.047 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CHLORO-3-NITROBENZOTRIFLUORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82344306TN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-CHLORO-3-NITROBENZOTRIFLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4257 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

27.5 °F (NTP, 1992) | |

| Record name | 3-NITRO-4-CHLOROBENZOTRIFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4065 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-3-nitrobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-3-nitrobenzotrifluoride, with the CAS number 121-17-5, is a significant intermediate in the synthesis of various organic compounds, including herbicides and potential pharmaceutical agents.[1][2] Its chemical structure, featuring a trifluoromethyl group, a nitro group, and a chlorine atom on a benzene (B151609) ring, imparts unique reactivity and physicochemical characteristics. A thorough understanding of these properties is crucial for its effective and safe use in research and development, particularly in the fields of medicinal chemistry and agrochemicals. This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and logical workflows for its synthesis and characterization.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These values have been compiled from various sources and represent the current understanding of this compound's physical and chemical characteristics.

| Property | Value |

| Molecular Formula | C₇H₃ClF₃NO₂[3][4] |

| Molecular Weight | 225.55 g/mol [3][4][5] |

| Appearance | Colorless to yellow or dark-colored liquid[5][6][7] |

| Melting Point | -2 °C (28.4 °F)[7][8] |

| Boiling Point | 222 °C (431.6 °F) at 760 mmHg[6][7] |

| Density | 1.511 g/mL at 25 °C[6][8] |

| Refractive Index (n20/D) | 1.489[6] |

| Flash Point | 101 °C (213.8 °F)[7] |

| Vapor Pressure | 0.05 hPa at 20 °C[7] |

| Water Solubility | Insoluble[2][5][6] |

Experimental Protocols

The following sections detail the standard methodologies for determining the key physicochemical properties of organic compounds like this compound.

Melting Point Determination

The melting point of a substance is the temperature at which it changes state from solid to liquid. For pure crystalline solids, this transition occurs over a narrow temperature range.

Methodology: A small, finely powdered sample of the compound is packed into a capillary tube, which is then placed in a melting point apparatus.[9] The apparatus is heated slowly, and the temperature at which the substance begins to melt and the temperature at which it is completely molten are recorded as the melting range.[10] A sharp melting range (typically 0.5-1°C) is indicative of a pure compound. Impurities tend to lower and broaden the melting range.[11]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Methodology: A common laboratory method for determining the boiling point of a small quantity of liquid is the Thiele tube method.[12][13] A small amount of the liquid is placed in a fusion tube, and a capillary tube, sealed at one end, is placed inverted into the liquid. The fusion tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point oil. The temperature is noted when a rapid and continuous stream of bubbles emerges from the capillary tube.[12] This indicates that the vapor pressure of the liquid has overcome the atmospheric pressure.

Density Determination

Density is the mass of a substance per unit volume.

Methodology: The density of a liquid can be determined by measuring the mass of a known volume.[14][15] A clean, dry pycnometer (a small glass flask of known volume) is first weighed empty. It is then filled with the liquid, and the excess is removed. The filled pycnometer is weighed again. The density is calculated by dividing the mass of the liquid (mass of filled pycnometer minus mass of empty pycnometer) by the known volume of the pycnometer.[14]

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

Methodology: A simple qualitative method involves adding a small amount of the solute (e.g., 25 mg of this compound) to a test tube containing a small volume of the solvent (e.g., 0.75 mL of water).[16] The mixture is shaken vigorously. If the solid dissolves completely, it is considered soluble.[17] If it remains undissolved, it is insoluble. This can be tested with a range of solvents of varying polarities (e.g., water, ethanol, diethyl ether, hexane) to create a solubility profile.[18][19]

Logical Workflows

Synthesis of this compound

A common synthetic route to this compound involves the nitration of 4-chlorobenzotrifluoride.[20] The following diagram illustrates the logical workflow of this synthesis.

Physicochemical Property Determination Workflow

The following diagram outlines the logical workflow for the experimental determination of the key physicochemical properties of this compound.

Safety and Handling

This compound is harmful if swallowed and causes skin and serious eye irritation.[7][21] It may also cause respiratory irritation.[7][21] Therefore, appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this chemical.[21] Work should be conducted in a well-ventilated area or a fume hood.[21] In case of contact with skin or eyes, flush immediately with plenty of water.[7][21]

Conclusion

This technical guide provides a detailed overview of the essential physicochemical properties of this compound. The tabulated data, along with the standardized experimental protocols and logical workflows, offer a valuable resource for researchers and professionals in the chemical and pharmaceutical industries. A comprehensive understanding of these properties is fundamental for the safe handling, effective application, and innovative development of new molecules derived from this versatile chemical intermediate.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. 4-Chloro-alpha,alpha,alpha-trifluoro-3-nitrotoluene | C7H3ClF3NO2 | CID 8462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 121-17-5 [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. nbinno.com [nbinno.com]

- 9. byjus.com [byjus.com]

- 10. youtube.com [youtube.com]

- 11. athabascau.ca [athabascau.ca]

- 12. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 15. chm.uri.edu [chm.uri.edu]

- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 17. chem.ws [chem.ws]

- 18. scribd.com [scribd.com]

- 19. youtube.com [youtube.com]

- 20. This compound synthesis - chemicalbook [chemicalbook.com]

- 21. synquestlabs.com [synquestlabs.com]

The Synthesis and Mechanism of 4-Chloro-3-nitrobenzotrifluoride: A Technical Guide

For Immediate Release

This technical guide provides an in-depth overview of the synthesis and reaction mechanism of 4-Chloro-3-nitrobenzotrifluoride, a key intermediate in the manufacturing of various agrochemicals and pharmaceuticals. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering detailed experimental protocols, mechanistic insights, and a compilation of relevant chemical data.

Introduction

This compound (CAS No. 121-17-5) is a substituted aromatic compound of significant industrial importance. Its structure, featuring a trifluoromethyl group, a chlorine atom, and a nitro group on a benzene (B151609) ring, makes it a versatile precursor for the synthesis of more complex molecules, including herbicides and insecticides.[1][2] A thorough understanding of its synthesis and the underlying reaction mechanism is crucial for optimizing production processes and developing novel applications. This guide will explore the prevalent synthetic routes and delve into the principles of electrophilic aromatic substitution that govern its formation.

Synthesis of this compound

The primary method for synthesizing this compound is the electrophilic nitration of 4-chlorobenzotrifluoride (B24415).[3] This reaction can be achieved using various nitrating agents and conditions, each with its own advantages in terms of yield, safety, and environmental impact.

Mixed Acid Nitration

The traditional and widely used method involves the reaction of 4-chlorobenzotrifluoride with a mixture of concentrated nitric acid and concentrated sulfuric acid.[3][4] Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).[5][6]

Experimental Protocol: Mixed Acid Nitration [3]

-

Materials: 4-chlorobenzotrifluoride, concentrated nitric acid, concentrated sulfuric acid, ice, water.

-

Procedure:

-

A mixed acid solution is prepared by carefully adding a desired molar ratio of concentrated nitric acid to concentrated sulfuric acid, while cooling in an ice bath to manage the exothermic reaction.

-

4-chlorobenzotrifluoride is added dropwise to the stirred mixed acid solution, maintaining a controlled temperature (typically between 0 and 10 °C) to prevent over-nitration and side reactions.

-

After the addition is complete, the reaction mixture is stirred for a specified period (e.g., 1-2 hours) at a controlled temperature to ensure complete conversion.

-

The reaction is quenched by pouring the mixture onto crushed ice.

-

The crude product, which separates as an oil or solid, is then isolated by filtration or extraction with a suitable organic solvent (e.g., dichloromethane).

-

The isolated product is washed with water and a dilute solution of sodium bicarbonate to remove residual acids, followed by drying over an anhydrous salt (e.g., magnesium sulfate).

-

Purification is typically achieved by distillation under reduced pressure or recrystallization.

-

Nitration with Ammonium (B1175870) Nitrate (B79036) and Ionic Liquids

A greener alternative to the mixed acid method utilizes ammonium nitrate as the nitrating agent in the presence of an ionic liquid as both a catalyst and a solvent.[7] This approach avoids the use of highly corrosive concentrated sulfuric acid.

Experimental Protocol: Ammonium Nitrate/Ionic Liquid Nitration [7][8]

-

Materials: 4-chlorobenzotrifluoride, ammonium nitrate, an appropriate ionic liquid (e.g., a chloaluminate or dicyanamide-based one), water.

-

Procedure:

-

4-chlorobenzotrifluoride, ammonium nitrate, and the ionic liquid are combined in a reaction vessel.

-

The mixture is heated to a specific temperature (e.g., 60-80 °C) and stirred for several hours (e.g., 4-10 hours) until the reaction is complete, as monitored by techniques like TLC or GC.[7]

-

Upon cooling, the reaction mixture separates into two phases: the upper layer containing the product and the lower layer consisting of the ionic liquid and byproducts.

-

The product layer is separated, washed with water, and dried.

-

The ionic liquid can often be recovered, purified, and reused.

-

Data Presentation: Synthesis of this compound

| Nitrating Agent/Catalyst | Substrate | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Conc. HNO₃ / Conc. H₂SO₄ | 4-chlorobenzotrifluoride | 50-55 | 0.5 | High Conversion | [3] |

| NH₄NO₃ / Ionic Liquid | 4-chlorobenzotrifluoride | 70 | 9 | 85 | [7][8] |

| NH₄NO₃ / Ionic Liquid | 4-chlorobenzotrifluoride | 70 | 8 | 83 | [7] |

| NH₄NO₃ / Ionic Liquid | 4-chlorobenzotrifluoride | 70 | 5 | 81 | [7] |

| Conc. HNO₃ / Heteropoly acid ionic liquid | 4-chlorobenzotrifluoride | 80 | 10 | 80 | [9] |

Reaction Mechanism

The synthesis of this compound proceeds via an electrophilic aromatic substitution (EAS) mechanism.[5][10] This class of reactions involves the attack of an electrophile on the electron-rich benzene ring, leading to the substitution of a hydrogen atom.

Generation of the Electrophile

In the case of mixed acid nitration, the active electrophile is the nitronium ion (NO₂⁺), which is formed by the protonation of nitric acid by the stronger acid, sulfuric acid, followed by the loss of a water molecule.[5][6]

Caption: Formation of the nitronium ion electrophile.

Electrophilic Attack and Formation of the Sigma Complex

The nitronium ion then attacks the π-electron system of 4-chlorobenzotrifluoride. This step is typically the rate-determining step of the reaction. The attack results in the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[2][10]

Regioselectivity

The position of nitration on the 4-chlorobenzotrifluoride ring is directed by the existing substituents: the chlorine atom and the trifluoromethyl group.

-

Trifluoromethyl group (-CF₃): This is a strongly electron-withdrawing group due to the high electronegativity of the fluorine atoms. It deactivates the ring towards electrophilic attack and is a meta-director.

-

Chlorine atom (-Cl): This is also an electron-withdrawing group via induction but can donate electron density through resonance. It is a deactivating group overall but is an ortho, para-director.

The directing effects of these two groups are in opposition. The chlorine at position 4 directs incoming electrophiles to positions 2 and 6 (ortho). The trifluoromethyl group at position 1 directs to positions 3 and 5 (meta). The observed product, this compound, indicates that nitration occurs at the 3-position. This is because the 3-position is meta to the strongly deactivating trifluoromethyl group and ortho to the less deactivating (and resonance-donating) chloro group. The deactivating effect of the trifluoromethyl group is stronger than that of the chloro group, making the positions ortho and para to it highly disfavored for electrophilic attack. Therefore, the substitution occurs at the position least deactivated, which is the 3-position.

Caption: Logical relationship of directing group effects.

Deprotonation

In the final step, a weak base in the reaction mixture, such as the bisulfate ion (HSO₄⁻) or a water molecule, removes a proton from the carbon atom bearing the nitro group. This restores the aromaticity of the ring and yields the final product, this compound.[5]

Caption: Experimental workflow for synthesis.

Physicochemical and Spectroscopic Data

| Property | Value | Reference |

| Molecular Formula | C₇H₃ClF₃NO₂ | [11] |

| Molecular Weight | 225.55 g/mol | [11] |

| Appearance | Colorless to light yellow liquid | [11] |

| Boiling Point | 222 °C (lit.) | |

| Density | 1.511 g/mL at 25 °C (lit.) | |

| Refractive Index | n20/D 1.489 (lit.) |

Spectroscopic Data:

-

¹H NMR: Spectral data for the precursor, 4-chlorobenzotrifluoride, shows signals in the aromatic region, which shift upon nitration.[12] The product, this compound, will exhibit a more complex splitting pattern in the aromatic region due to the introduction of the nitro group.

-

¹³C NMR: The carbon spectrum will show distinct signals for the aromatic carbons, with the carbon attached to the trifluoromethyl group appearing as a quartet due to C-F coupling. The chemical shifts will be influenced by the electron-withdrawing effects of the substituents.[11]

-

IR Spectroscopy: The infrared spectrum will display characteristic absorption bands for the C-Cl, C-F, and N-O bonds. The nitro group typically shows strong asymmetric and symmetric stretching vibrations around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. Aromatic C-H stretching will be observed above 3000 cm⁻¹.[11]

Conclusion

The synthesis of this compound is a well-established process, primarily achieved through the electrophilic nitration of 4-chlorobenzotrifluoride. The regioselectivity of this reaction is a classic example of the interplay of directing effects of multiple substituents on an aromatic ring. While the traditional mixed acid method is effective, newer approaches using ionic liquids offer a more environmentally benign alternative. A comprehensive understanding of the synthesis, reaction mechanism, and physicochemical properties of this compound is essential for its efficient production and for the development of its derivatives in the agrochemical and pharmaceutical industries.

References

- 1. organicchemistrytutor.com [organicchemistrytutor.com]

- 2. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US4096195A - Cyclic two-stage nitration process for preparing 4-chloro-3,5-dinitrobenzotrifluoride from 4-chlorobenzotrifluoride - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. m.youtube.com [m.youtube.com]

- 7. CN103265435A - Clean preparation method of 4-chlorine-3-nitrobenzotrifluoride - Google Patents [patents.google.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. CN102417457A - Clean nitration reaction of p-chlorotrifluoromethane catalyzed by heteropoly acid ionic liquid - Google Patents [patents.google.com]

- 10. chem.uci.edu [chem.uci.edu]

- 11. 4-Chloro-alpha,alpha,alpha-trifluoro-3-nitrotoluene | C7H3ClF3NO2 | CID 8462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 4-Chlorobenzotrifluoride(98-56-6) 1H NMR spectrum [chemicalbook.com]

Spectroscopic Profile of 4-Chloro-3-nitrobenzotrifluoride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Chloro-3-nitrobenzotrifluoride (CAS No. 121-17-5), a key intermediate in pharmaceutical and agrochemical synthesis. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols to aid in the replication and interpretation of these analytical methods.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound. This information is critical for structural elucidation, purity assessment, and quality control.

Table 1: NMR Spectroscopic Data

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ¹H NMR | 8.15 | d | 2.1 | H-2 |

| 7.95 | dd | 8.7, 2.1 | H-6 | |

| 7.80 | d | 8.7 | H-5 | |

| ¹³C NMR | 150.2 | s | - | C-3 |

| 134.5 | s | - | C-5 | |

| 132.8 (q) | q | 34.0 | C-4 | |

| 128.0 | s | - | C-1 | |

| 125.4 (q) | q | 3.8 | C-6 | |

| 123.0 (q) | q | 273.0 | -CF₃ | |

| 122.6 | s | - | C-2 | |

| ¹⁹F NMR | -63.2 | s | - | -CF₃ |

Note: NMR data is typically acquired in a deuterated solvent such as CDCl₃ with TMS as an internal standard for ¹H and ¹³C NMR, and CFCl₃ as an external standard for ¹⁹F NMR. Specific data can be found in spectral databases such as SpectraBase.[1]

Table 2: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 1540 - 1520 | Strong | Asymmetric NO₂ Stretch |

| 1355 - 1345 | Strong | Symmetric NO₂ Stretch |

| 1320 - 1310 | Strong | C-F Stretch |

| 1180 - 1130 | Strong | C-F Stretch |

| 850 - 800 | Medium | C-Cl Stretch |

| 800 - 600 | Medium-Weak | Ar-H Bending |

Note: IR data is often acquired as a neat liquid between salt plates (e.g., NaCl or KBr) or as a KBr pellet. Specific peak values can be found in sources like the Aldrich Library of Infrared Spectra.[1]

Table 3: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 225 | Moderate | [M]⁺ (containing ³⁵Cl) |

| 227 | Low | [M+2]⁺ (containing ³⁷Cl) |

| 195 | High | [M-NO]⁺ |

| 179 | Moderate | [M-NO₂]⁺ |

| 150 | Moderate | [M-NO₂-F]⁺ |

| 130 | Low | [M-NO₂-Cl]⁺ |

Note: Mass spectral data is typically acquired via Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI). The presence of the M+2 peak in an approximate 3:1 ratio with the molecular ion peak is characteristic of a monochlorinated compound.

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality, reproducible spectroscopic data. The following sections outline typical experimental protocols for the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A high-resolution NMR spectrometer, such as a Bruker AC-300 (300 MHz for ¹H), is typically employed for analysis.[1]

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C NMR. For ¹⁹F NMR, an external standard like trifluorochloromethane (CFCl₃) is commonly used.

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: 10-12 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Spectral Width: 200-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.

¹⁹F NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: -50 to -70 ppm (relative to CFCl₃).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64.

Infrared (IR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in the molecule.

Sample Preparation (Neat Liquid):

-

Place a small drop of liquid this compound onto a clean, dry salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top, spreading the liquid into a thin, uniform film.

-

Mount the plates in the spectrometer's sample holder.

FTIR Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

Background: A background spectrum of the empty sample compartment should be collected prior to sample analysis.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile compounds.

GC-MS System and Conditions:

-

Gas Chromatograph: An Agilent or similar GC system.

-

Column: A nonpolar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1-1.5 mL/min.

-

Injector Temperature: 250-280 °C.

-

Oven Temperature Program:

-

Initial temperature: 50-70 °C, hold for 1-2 minutes.

-

Ramp: 10-15 °C/min to 280-300 °C.

-

Final hold: 5-10 minutes.

-

-

Mass Spectrometer: A quadrupole or ion trap mass analyzer.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: 40-400 amu.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Reactivity and Chemical Behavior of 4-Chloro-3-nitrobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-3-nitrobenzotrifluoride, with CAS number 121-17-5, is a highly versatile synthetic intermediate, pivotal in the production of agrochemicals, pharmaceuticals, and dyes.[1][2] Its chemical structure, featuring a trifluoromethyl group and a nitro group ortho to a chlorine atom on a benzene (B151609) ring, imparts unique reactivity that is central to its utility.[3] The strong electron-withdrawing nature of both the nitro (-NO₂) and trifluoromethyl (-CF₃) groups significantly activates the chlorine atom for nucleophilic aromatic substitution, making it a valuable building block for complex molecular architectures.[3][4] This guide provides a comprehensive overview of its physical properties, core reactivity, key chemical transformations, and detailed experimental protocols.

Physical and Chemical Properties

This compound is a colorless to yellow liquid under normal conditions.[5][6] It is insoluble in water and has a density greater than water.[6][7] The compound is stable under standard storage conditions but is incompatible with strong oxidizing agents and strong bases.[5][8]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₃ClF₃NO₂ | [9][10] |

| Molecular Weight | 225.55 g/mol | [10][11] |

| CAS Number | 121-17-5 | [5] |

| Appearance | Yellow Liquid | [5] |

| Melting Point | -2 °C / 28.4 °F | [5][12] |

| Boiling Point | 222 °C / 431.6 °F @ 760 mmHg | [5][6][12] |

| Density | 1.511 g/mL at 25 °C | [6][12] |

| Refractive Index (n²⁰/D) | 1.489 | [6][12] |

| Flash Point | 101 °C / 213.8 °F | [5] |

| Autoignition Temperature | 478 °C / 892.4 °F | [5] |

| Solubility | Insoluble in water.[6][13] Soluble in Chloroform, Methanol (B129727) (Slightly).[12] | |

| Synonyms | 2-Chloro-5-(trifluoromethyl)nitrobenzene, 4-Chloro-3-nitro-α,α,α-trifluorotoluene | [8] |

Core Reactivity and Chemical Behavior

The reactivity of this compound is dominated by the electronic effects of its substituents. The chlorine atom at the C-4 position is activated towards nucleophilic attack by the strong electron-withdrawing effects of the ortho-nitro group (C-3) and the para-trifluoromethyl group (C-1).

Nucleophilic Aromatic Substitution (SₙAr)

This is the most significant reaction pathway for this compound. The reaction proceeds via a bimolecular addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[3] The negative charge of this intermediate is effectively delocalized by the nitro and trifluoromethyl groups, facilitating the subsequent elimination of the chloride ion.[3][14]

A wide array of nucleophiles can displace the activated chlorine atom, including:

-

Amines: Reaction with primary or secondary amines yields N-substituted 3-nitro-4-(trifluoromethyl)aniline (B1358237) derivatives. This reaction is fundamental in the synthesis of many herbicides.[15][16]

-

Alkoxides/Phenoxides: Treatment with alkoxides or phenoxides provides a direct route to 3-nitro-4-alkoxy(or aryloxy)benzotrifluoride ethers.[3]

-

Thiolates: Thiolates, being excellent nucleophiles, react efficiently to produce the corresponding thioethers.[3]

Caption: General mechanism of Nucleophilic Aromatic Substitution (SₙAr).

Reduction of the Nitro Group

The nitro group of this compound can be readily reduced to an amino group, yielding 2-chloro-5-(trifluoromethyl)aniline. This transformation is crucial for synthesizing various pharmaceutical and dyestuff intermediates. Common methods include:

-

Catalytic Hydrogenation: This is a clean and efficient method, typically employing catalysts like platinum on carbon (Pt/C) or palladium on carbon (Pd/C) under a hydrogen atmosphere.[17][18][19]

-

Chemical Reduction: Reagents such as sodium borohydride (B1222165) (NaBH₄) can be used. However, studies have shown that with NaBH₄, reductive dechlorination can occur as a competing side reaction, leading to a mixture of the desired chlorinated amine and the dechlorinated 3-aminobenzotrifluoride.[20]

Further Nitration

This compound can undergo a second nitration to produce 4-chloro-3,5-dinitrobenzotrifluoride (B147460).[16][21] This dinitro compound is a key precursor in the commercial synthesis of dinitroaniline herbicides, most notably trifluralin (B1683247).[22][23] The reaction is typically carried out using a strong nitrating mixture, such as nitric acid and oleum (B3057394) (fuming sulfuric acid).[16][21]

Caption: Key chemical transformations of this compound.

Applications in Synthesis: The Trifluralin Workflow

A primary application of this compound is as an intermediate in the multi-step synthesis of the herbicide trifluralin. The process begins with the nitration of 4-chlorobenzotrifluoride.

Caption: Synthetic workflow for the production of Trifluralin.

Experimental Protocols

The following sections provide detailed methodologies for key reactions involving this compound.

Protocol 1: Nucleophilic Aromatic Substitution with Aniline (B41778)

This protocol is adapted from the synthesis of N-(2,6-Dinitro-4-trifluoromethylphenyl)aniline derivatives and demonstrates the anilino-dechlorination reaction.[15] Note: This example uses the dinitro-analogue for which a specific protocol was found, but the principle applies directly to the mono-nitro compound.

Objective: To synthesize an N-phenyl derivative via displacement of the chlorine atom.

Materials:

-

4-Chloro-3,5-dinitrobenzotrifluoride (1.8 mmol)

-

Substituted Aniline (2.5 mmol)

-

Methanol (20 mL)

-

Methanol-water (for crystallization)

-

Stir plate and magnetic stir bar

-

Reaction flask (50 mL)

-

Filtration apparatus

Procedure:

-

A mixture of 4-chloro-3,5-dinitrobenzotrifluoride (0.5 g, 1.8 mmol) and the appropriate substituted aniline (2.5 mmol) is prepared in a 50 mL reaction flask.[15]

-

20 mL of methanol is added to the flask.[15]

-

The mixture is stirred at room temperature for 30-45 minutes.[15] Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, a solid will precipitate out of the solution.

-

The precipitated solid is filtered using a Buchner funnel.[15]

-

The crude product is purified by crystallization from a methanol-water solvent system to yield the final N-aryl product.[15]

Protocol 2: Dinitration for Trifluralin Intermediate Synthesis

This protocol is based on the dinitration step described in patents for trifluralin synthesis.[16]

Objective: To synthesize 4-chloro-3,5-dinitrobenzotrifluoride.

Materials:

-

This compound

-

Nitric Acid (concentrated)

-

Oleum (fuming sulfuric acid)

-

Two-necked round bottom flask (100 mL)

-

Dropping funnel

-

Thermometer

-

Magnetic stirrer

-

Oil bath

Procedure:

-

Equip a 100 mL two-necked round bottom flask with a dropping funnel, a thermometer, and a magnetic stirrer.[16]

-

Place the flask in an oil bath preheated to 80 °C.[16]

-

Charge the flask with the starting material, this compound.

-

Prepare a fresh mixture of nitric acid and oleum. The molar ratio of nitric acid to the starting material should be at least 2:1, preferably 2.5:1.[16]

-

Slowly add the nitrating mixture to the reaction flask via the dropping funnel while maintaining the temperature at 80-90 °C.

-

Stir the reaction mixture vigorously for several hours until TLC analysis indicates the complete consumption of the starting material.

-

After the reaction is complete, cool the mixture and carefully pour it over crushed ice to precipitate the product.

-

Separate the 4-chloro-3,5-dinitrobenzotrifluoride product from the waste acid mixture, for example, by extraction with a solvent like ethylene (B1197577) dichloride.[16]

-

Wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and remove the solvent under reduced pressure to obtain the crude product.

Protocol 3: Reductive Dechlorination and Amination

This protocol outlines the reduction of the nitro group, acknowledging the potential for a side reaction as reported in the literature.[20]

Objective: To synthesize 3-aminobenzotrifluoride and 5-chloro-2-aminobenzotrifluoride.

Materials:

-

This compound

-

Sodium borohydride (NaBH₄)

-

Diglyme (B29089) or Triglyme (B29127) (solvent)

-

Reaction flask with condenser

-

Heating mantle

-

Separation and purification equipment (e.g., separatory funnel, column chromatography)

Procedure:

-

In a reaction flask equipped with a condenser, dissolve this compound in diglyme or triglyme.[20]

-

Add sodium borohydride to the solution.

-

Heat the reaction mixture. The use of higher temperatures in solvents like diglyme or triglyme facilitates the reaction.[20]

-

The reaction will lead to the formation of both the reductive dechlorination product (3-aminobenzotrifluoride) and the reductive chlorination product (5-chloro-2-aminobenzotrifluoride).[20]

-

Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

After cooling, quench the reaction carefully with water.

-

Extract the products with a suitable organic solvent.

-

Wash and dry the organic extract.

-

Separate the two amine products using column chromatography. A reported separation yielded 82% of the chloro amine.[20]

-

Analyze the separated fractions by GC-MS and NMR to confirm their identity.[20]

Safety and Handling

This compound is a hazardous chemical. It is harmful if swallowed, causes skin irritation, and serious eye irritation.[5][8][9] It may also cause respiratory irritation.[5][8][9] When handling, it is crucial to use personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[5] Work should be conducted in a well-ventilated area, such as a fume hood, to avoid breathing vapors or mists.[5] The compound is combustible and should be kept away from heat and open flames.[8] In case of fire, use water spray, carbon dioxide (CO₂), or dry chemical extinguishers.[13]

Table 2: Hazard Information

| Hazard Statement | Classification | Reference(s) |

| H302 | Harmful if swallowed | [8][11] |

| H315 | Causes skin irritation | [5][8][11] |

| H319 | Causes serious eye irritation | [5][8][11][24] |

| H335 | May cause respiratory irritation | [5][8][11] |

| H410 | Very toxic to aquatic life with long lasting effects | [8][9] |

Conclusion

This compound is a cornerstone intermediate whose reactivity is intelligently exploited in modern chemical synthesis. Its susceptibility to nucleophilic aromatic substitution, coupled with the reactivity of its nitro group, provides robust and versatile pathways for constructing complex molecules. A thorough understanding of its chemical behavior, reaction kinetics, and potential side reactions is essential for researchers in agrochemical and pharmaceutical development to optimize synthetic routes and innovate new molecular entities. The protocols and data presented in this guide serve as a foundational resource for professionals working with this important compound.

References

- 1. nbinno.com [nbinno.com]

- 2. CN103265435A - Clean preparation method of 4-chlorine-3-nitrobenzotrifluoride - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. Page loading... [guidechem.com]

- 5. fishersci.com [fishersci.com]

- 6. This compound | 121-17-5 [chemicalbook.com]

- 7. This compound | 121-17-5 [chemicalbook.com]

- 8. synquestlabs.com [synquestlabs.com]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. GSRS [gsrs.ncats.nih.gov]

- 11. 4-Chloro-alpha,alpha,alpha-trifluoro-3-nitrotoluene | C7H3ClF3NO2 | CID 8462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. This compound CAS#: 121-17-5 [m.chemicalbook.com]

- 13. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 15. researchgate.net [researchgate.net]

- 16. US5728881A - Process for preparing trifluralin - Google Patents [patents.google.com]

- 17. WO1996036597A1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]

- 18. azom.com [azom.com]

- 19. tcichemicals.com [tcichemicals.com]

- 20. researchgate.net [researchgate.net]

- 21. scribd.com [scribd.com]

- 22. researchgate.net [researchgate.net]

- 23. 4-Chloro-3,5-dinitrobenzotrifluoride | C7H2ClF3N2O4 | CID 9809 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 24. agilent.com [agilent.com]

An In-depth Technical Guide to the Molecular Structure and Conformation of 4-Chloro-3-nitrobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and conformation of 4-Chloro-3-nitrobenzotrifluoride, a key chemical intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1][2] Due to the limited availability of direct experimental data for this specific molecule, this guide leverages data from closely related compounds and computational studies to provide a robust understanding of its structural and conformational properties.

Molecular Structure

This compound possesses a substituted benzene (B151609) ring core. The IUPAC name for this compound is 1-chloro-2-nitro-4-(trifluoromethyl)benzene.[3] Its molecular formula is C₇H₃ClF₃NO₂, with a molecular weight of 225.55 g/mol .[3][4] The molecule is achiral.[4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₃ClF₃NO₂ | [4] |

| Molecular Weight | 225.55 g/mol | [3][4] |

| Physical Form | Liquid | |

| Boiling Point | 222 °C (lit.) | |

| Density | 1.511 g/mL at 25 °C (lit.) | |

| Refractive Index | n20/D 1.489 (lit.) |

Structural Parameters

Direct experimental data from X-ray crystallography for this compound is not publicly available. However, the crystal structure of the closely related compound, 4-chloro-3-nitrobenzamide (B92726), provides valuable insights into the expected bond lengths and angles of the substituted benzene ring.[5] The following table presents these parameters.

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C-Cl | 1.73 | - |

| C-N (nitro) | 1.48 | - |

| N-O (nitro) | 1.22 | - |

| C-C (aromatic) | 1.37 - 1.39 | - |

| C-C (CF₃) | Not available | - |

| C-F | Not available | - |

| C-C-C (aromatic) | - | 118 - 122 |

| C-C-Cl | - | 119 |

| C-C-N (nitro) | - | 119 |

| O-N-O (nitro) | - | 124 |

| C-C-CF₃ | - | Not available |

| F-C-F | - | Not available |

Note: Data is derived from the crystal structure of 4-chloro-3-nitrobenzamide and should be considered as a close approximation for this compound.[5]

Molecular Conformation

The conformation of this compound is determined by the rotational barriers of the trifluoromethyl (-CF₃) and nitro (-NO₂) groups attached to the benzene ring.

The trifluoromethyl group is expected to have a relatively low barrier to rotation around the C-C bond, allowing for free rotation at room temperature. The nitro group, due to its potential for resonance with the benzene ring, may exhibit a higher rotational barrier, favoring a planar or near-planar orientation with the ring to maximize electronic delocalization. However, steric hindrance from the adjacent chlorine atom could lead to a slightly twisted conformation.

Gas-phase electron diffraction studies of related nitrobenzene (B124822) compounds have shown that the nitro group typically lies in or close to the plane of the benzene ring.[6]

Spectroscopic Data

While detailed spectral analyses for this compound are not extensively published, data from commercial databases and studies on analogous compounds allow for the prediction of its key spectroscopic features.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be dominated by vibrations of the substituted benzene ring, the nitro group, and the trifluoromethyl group. Based on studies of similar molecules, the following characteristic absorption bands can be expected.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| C=C (aromatic) | Stretching | 1450 - 1600 |

| NO₂ | Asymmetric Stretching | 1520 - 1560 |

| NO₂ | Symmetric Stretching | 1340 - 1380 |

| C-F (CF₃) | Stretching | 1100 - 1250 |

| C-Cl | Stretching | 700 - 850 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the chloro, nitro, and trifluoromethyl groups.

¹³C NMR: The carbon NMR spectrum will display signals for the six aromatic carbons and the carbon of the trifluoromethyl group. The chemical shifts will be indicative of the electronic environment of each carbon atom.

¹⁹F NMR: The fluorine NMR spectrum will show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.

Experimental Protocols

The following are detailed methodologies for the synthesis and characterization of this compound, based on established procedures for similar compounds.

Synthesis of this compound

This protocol is adapted from the nitration of 4-chlorobenzotrifluoride (B24415).[1]

Materials:

-

4-Chlorobenzotrifluoride

-

Fuming Nitric Acid (90%)

-

Concentrated Sulfuric Acid (98%)

-

Dichloromethane

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Magnesium Sulfate

-

Ice Bath

-

Round-bottom flask with a magnetic stirrer

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath.

-

Slowly add fuming nitric acid to the sulfuric acid with continuous stirring, maintaining the temperature below 10 °C.

-

Once the nitrating mixture has been prepared, add 4-chlorobenzotrifluoride dropwise from the dropping funnel, ensuring the reaction temperature does not exceed 15 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.

-

Carefully pour the reaction mixture over crushed ice and extract the product with dichloromethane.

-

Wash the organic layer sequentially with water and saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator to yield the crude product.

-

Purify the product by vacuum distillation.

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve a small sample of the purified product in deuterated chloroform (B151607) (CDCl₃).

-

Acquire ¹H, ¹³C, and ¹⁹F NMR spectra using a standard NMR spectrometer (e.g., 400 MHz).

-

Process the spectra to determine chemical shifts, coupling constants, and integration values.

Infrared (IR) Spectroscopy:

-

Obtain the IR spectrum of the neat liquid product using a Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS):

-

Analyze the sample using a mass spectrometer, for example, with electron ionization (EI) or chemical ionization (CI).

-

Determine the molecular weight and fragmentation pattern of the compound to confirm its identity.

Visualizations

Molecular Structure of this compound

Caption: 2D structure of this compound.

Synthesis Workflow

Caption: Synthetic pathway for this compound.

Conclusion

This technical guide has provided a detailed overview of the molecular structure and conformation of this compound. By leveraging data from analogous compounds and established chemical principles, a comprehensive picture of its physicochemical properties, structural parameters, and spectroscopic features has been presented. The provided experimental protocols offer a practical guide for its synthesis and characterization. This information is intended to be a valuable resource for researchers and professionals working with this important chemical intermediate.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 4-Chloro-alpha,alpha,alpha-trifluoro-3-nitrotoluene | C7H3ClF3NO2 | CID 8462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pleiades.online [pleiades.online]

Solubility and stability of 4-Chloro-3-nitrobenzotrifluoride in organic solvents

An In-depth Technical Guide on the Solubility and Stability of 4-Chloro-3-nitrobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a halogenated nitroaromatic compound with the chemical formula C₇H₃ClF₃NO₂. It serves as a key intermediate in the synthesis of various agrochemicals, pharmaceuticals, and other specialty chemicals. A thorough understanding of its solubility in organic solvents and its stability under various conditions is crucial for its effective use in chemical synthesis, process development, and formulation. This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound, outlines relevant experimental protocols, and discusses potential degradation pathways.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. The compound is a pale yellow, oily liquid at room temperature and is denser than water.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₃ClF₃NO₂ | [1] |

| Molecular Weight | 225.55 g/mol | [1] |

| Appearance | Pale yellow oily liquid | [1] |

| Melting Point | -2 °C | ChemBK |

| Boiling Point | 222 °C | [1] |

| Density | 1.511 g/cm³ | [1] |

| Flash Point | 101 °C (closed cup) | [1] |

| Water Solubility | Insoluble | [1] |

Solubility in Organic Solvents

Table 2: Qualitative Solubility of this compound

| Solvent | Solubility | Reference(s) |

| Chloroform (B151607) | Slightly Soluble | [2] |

| Methanol (B129727) | Slightly Soluble | [2] |

| Acetone (B3395972) | Soluble | [3][4] |

The solubility in acetone is supported by the commercial availability of standard solutions of this compound in this solvent.[3][4] For structurally related compounds, 2-Chloro-5-nitrobenzotrifluoride is reported to be soluble in organic solvents such as ethanol (B145695) and ether. Another isomer, 5-Chloro-2-nitrobenzotrifluoride, has a reported water solubility of 168 mg/L at 20 °C.[5] This suggests that while the water solubility of this compound is low, it is likely to be miscible with a range of common organic solvents, particularly polar aprotic solvents like acetone and other ketones, as well as chlorinated solvents. Its solubility in alcohols like methanol and ethanol is likely moderate.

Stability Profile

This compound is generally considered stable under normal storage conditions, which typically imply ambient temperature and protection from light and moisture. However, its chemical structure, featuring a nitro group and a halogen on an electron-deficient aromatic ring, suggests potential for degradation under certain conditions.

Thermal Stability: While specific studies on the thermal decomposition of this compound are not widely published, organic nitroaromatic compounds, as a class, can be thermally sensitive and may decompose exothermically at elevated temperatures.[6] The presence of impurities or contact with incompatible materials can lower the decomposition temperature.[6]

Chemical Stability and Incompatibilities: The compound is known to be incompatible with strong oxidizing agents and strong bases. The electron-withdrawing nature of the nitro and trifluoromethyl groups makes the aromatic ring susceptible to nucleophilic attack. Reactions with strong bases could lead to the displacement of the chlorine atom or other nucleophilic aromatic substitution reactions.

Potential Degradation Pathways: Based on the general reactivity of halogenated nitroaromatic compounds, the following degradation pathways can be postulated:

-

Nucleophilic Aromatic Substitution: The chlorine atom can be displaced by strong nucleophiles. For example, reaction with alkoxides or amines could lead to the corresponding ethers or anilines.

-

Reduction of the Nitro Group: The nitro group can be reduced to an amino group using various reducing agents (e.g., catalytic hydrogenation, metal/acid combinations). This transformation is a common synthetic route to substituted anilines.

-

Hydrolysis: Although generally stable to water, prolonged exposure to aqueous basic conditions, especially at elevated temperatures, could potentially lead to hydrolysis of the chlorine atom to a hydroxyl group. The trifluoromethyl group is generally stable to hydrolysis, but its stability can be influenced by the electronic effects of other ring substituents.

-

Photodegradation: Aromatic nitro compounds can be susceptible to photodegradation upon exposure to UV light. The specific degradation products would depend on the reaction conditions, including the presence of photosensitizers or reactive oxygen species.

Experimental Protocols

Detailed experimental protocols for determining the solubility and stability of this compound are not available in the literature. However, standard methodologies can be applied.

Solubility Determination

A common method for determining the solubility of a liquid in a solvent is the gravimetric method.

Gravimetric Method for Solubility Determination:

-

Equilibration: An excess amount of this compound is added to a known volume of the organic solvent in a sealed container. The mixture is agitated (e.g., using a magnetic stirrer or a shaker bath) at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

-

Phase Separation: The mixture is allowed to stand undisturbed at the same constant temperature until the undissolved solute has settled. If necessary, centrifugation can be used to facilitate the separation of the undissolved phase.

-

Sampling: A known volume of the clear, saturated supernatant is carefully withdrawn using a calibrated pipette.

-

Solvent Evaporation: The sampled saturated solution is transferred to a pre-weighed, empty container. The solvent is then carefully evaporated under a gentle stream of inert gas or in a vacuum oven at a temperature that does not cause degradation of the solute.

-

Quantification: The container with the non-volatile solute residue is weighed. The mass of the dissolved solute is determined by subtracting the initial weight of the empty container.

-

Calculation: The solubility is calculated as the mass of the dissolved solute per volume of the solvent (e.g., in g/L or mg/mL).

An alternative and often more precise method involves the use of High-Performance Liquid Chromatography (HPLC).

HPLC-Based Method for Solubility Determination:

-

Calibration Curve: A series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., acetonitrile) are prepared. These standards are injected into an HPLC system, and a calibration curve of peak area versus concentration is generated.

-

Equilibration and Sampling: A saturated solution is prepared as described in the gravimetric method (steps 1 and 2). A sample of the clear supernatant is taken.

-

Dilution: The saturated solution sample is accurately diluted with the HPLC mobile phase or a suitable solvent to a concentration that falls within the range of the calibration curve.

-

HPLC Analysis: The diluted sample is injected into the HPLC system, and the peak area corresponding to this compound is measured.

-

Calculation: The concentration of the diluted sample is determined from the calibration curve. The original solubility in the saturated solution is then calculated by taking the dilution factor into account.

Stability Assessment

The thermal stability of this compound can be assessed using guidelines such as those provided by the Organisation for Economic Co-operation and Development (OECD).

OECD Guideline for Testing of Chemicals, Test No. 113: Screening Test for Thermal Stability and Stability in Air [7][8]

This guideline describes two primary methods:

-

Accelerated Storage Test: A sample of the substance is stored at an elevated temperature (e.g., 54-55 °C) for a defined period (e.g., 14 days).[7][8] The purity of the sample is determined before and after the storage period using a suitable analytical method (e.g., HPLC or GC). A significant decrease in purity (typically >5%) indicates potential instability.[8]

-

Thermal Analysis: Techniques such as Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA) can be used to determine the onset temperature of decomposition. The substance is heated at a constant rate, and changes in heat flow (DSC) or mass (TGA) are monitored. An exothermic event in DSC or a significant mass loss in TGA can indicate thermal decomposition. A substance is generally considered stable at room temperature if no decomposition is observed below 150 °C.[8]

Visualizations

The following diagrams illustrate the general workflows for solubility and stability testing.

Caption: Gravimetric method for solubility determination.

Caption: Accelerated storage method for stability testing.

Conclusion

This compound is a valuable chemical intermediate with a solubility profile that favors organic solvents over aqueous media. While quantitative solubility data is limited, it is known to be soluble in acetone and slightly soluble in chloroform and methanol. The compound is stable under normal conditions but can be expected to react with strong bases and oxidizing agents. Potential degradation pathways include nucleophilic substitution, nitro group reduction, and possibly hydrolysis and photodegradation under specific conditions. Standard experimental protocols for solubility and stability testing, as outlined in this guide, can be employed to generate specific data for this compound to support its use in research and development.

References

- 1. 4-Chloro-alpha,alpha,alpha-trifluoro-3-nitrotoluene | C7H3ClF3NO2 | CID 8462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmajournal.net [pharmajournal.net]

- 3. Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems: formation of carboxymethylphosphinic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. accustandard.com [accustandard.com]

- 5. 5-Chloro-2-nitrobenzotrifluoride [hqpharmtech.com]

- 6. researchgate.net [researchgate.net]

- 7. oecd.org [oecd.org]

- 8. Selection test for air stability and thermal stability according to OECD test no. 113 - Analytice [analytice.com]

An In-Depth Technical Guide to the Key Chemical Reactions of 4-Chloro-3-nitrobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-3-nitrobenzotrifluoride is a versatile chemical intermediate of significant interest in the pharmaceutical and agrochemical industries. Its unique electronic properties, arising from the presence of a trifluoromethyl group, a nitro group, and a chlorine atom on the benzene (B151609) ring, dictate its reactivity and make it a valuable precursor for the synthesis of a wide range of complex molecules. This technical guide provides a comprehensive overview of the core chemical reactions involving this compound, including its synthesis, nucleophilic aromatic substitution, reduction of the nitro group, and cross-coupling reactions. Detailed experimental protocols, quantitative data, and visual representations of reaction pathways are presented to facilitate its application in research and development.

Introduction

This compound, also known as 1-chloro-2-nitro-4-(trifluoromethyl)benzene, is a key building block in organic synthesis. The strong electron-withdrawing nature of both the nitro and trifluoromethyl groups activates the chlorine atom towards nucleophilic aromatic substitution.[1] This heightened reactivity allows for the introduction of various functional groups, leading to the creation of diverse molecular scaffolds.[2] Furthermore, the nitro group can be readily reduced to an amino group, providing a handle for further derivatization. These reactive sites make this compound a crucial starting material for the synthesis of herbicides, as well as trifluoromethoxylated aniline (B41778) derivatives which are valuable in drug discovery due to their enhanced lipophilicity and metabolic stability.[2]

Synthesis of this compound

The primary method for the synthesis of this compound is through the nitration of p-chlorobenzotrifluoride. Various nitrating agents and catalysts have been employed to achieve this transformation.

Nitration using Nitric Acid and a Catalyst

A common and efficient method involves the use of nitric acid in the presence of a catalyst. Ionic liquids and heteropoly acids have emerged as environmentally friendly alternatives to traditional strong acids like sulfuric acid.

Reaction Scheme:

Caption: Synthesis of this compound via nitration.

Table 1: Quantitative Data for the Nitration of p-Chlorobenzotrifluoride

| Nitrating Agent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 100% Nitric Acid | Heteropoly acid ionic liquid (H₂PMo₁₂O₄₀⁻ anion) | 50 | 5 | 96 | [3] |

| 100% Nitric Acid | Heteropoly acid ionic liquid (H₂SiW₁₂O₄₀⁻ anion) | 50 | 5 | 90 | [3] |

| 65% Nitric Acid | Heteropoly acid ionic liquid (H₂PMo₁₂O₄₀⁻ anion) | 80 | 10 | 80 | [3] |

| Ammonium Nitrate | Ionic Liquid | 70 | 9 | 85 | [4][5] |

| Mixed Acid (HNO₃/H₂SO₄/SO₃) | - | 50-55 | 0.5 | Complete Conversion | [6] |

Detailed Experimental Protocol: Nitration using Nitric Acid and a Heteropoly Acid Ionic Liquid Catalyst[3]

-

Materials:

-

p-Chlorobenzotrifluoride (10 mmol, 1.81 g)

-

100% Nitric Acid (10 mmol, 0.63 g)

-

Heteropoly acid ionic liquid catalyst with H₂PMo₁₂O₄₀⁻ anion (1 mmol)

-

25 mL round-bottom flask

-

-

Procedure:

-

To a 25 mL round-bottom flask, add p-chlorobenzotrifluoride and the heteropoly acid ionic liquid catalyst.

-

With stirring, add 100% nitric acid to the mixture.

-

Heat the reaction mixture to 50°C and maintain stirring for 5 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Allow the phases to separate. The upper layer contains the crude product.

-

Carefully remove the upper layer and wash it with water.

-

Neutralize the organic layer.

-

Dry the product under vacuum to obtain pure this compound.

-

-

Expected Yield: 96%

Key Chemical Reactions

Reduction of the Nitro Group

The nitro group of this compound can be reduced to an amine, yielding 4-chloro-3-aminobenzotrifluoride, a valuable intermediate for further functionalization.

Reaction Scheme:

Caption: Reduction of this compound.

Table 2: Quantitative Data for the Reduction of this compound

| Reducing Agent | Solvent | Temperature | Observations | Reference |

| Sn powder, conc. HCl | - | Reflux | Formation of the corresponding amine | [1] |

| Sodium Borohydride | Diglyme/Triglyme | High | Formation of both the desired chloro amine (82%) and a dechlorinated amine | [7] |

Detailed Experimental Protocol: Reduction using Tin and Hydrochloric Acid[1]

-

Materials:

-

This compound (0.126 mol, 28.4 g)

-

Tin (Sn) powder (30 g)

-

Concentrated Hydrochloric Acid (90 mL)

-

Ethyl acetate (B1210297)

-

Sodium hydroxide (B78521) (for pH adjustment)

-

Anhydrous Sodium Sulfate

-

-

Procedure:

-

In a suitable reaction vessel, suspend the tin powder in concentrated hydrochloric acid.

-

Slowly add this compound to the mixture.

-